molecular formula C15H23NO B5850461 2-ethyl-N-(2-ethyl-6-methylphenyl)butanamide

2-ethyl-N-(2-ethyl-6-methylphenyl)butanamide

Cat. No. B5850461
M. Wt: 233.35 g/mol
InChI Key: ZOXYABYUIXKGER-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-ethyl-6-methylphenyl)butanamide, commonly known as EEB, is a chemical compound that belongs to the family of amides. EEB has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of EEB is not fully understood. However, studies suggest that EEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. EEB also modulates the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
EEB has been shown to exhibit analgesic, anti-inflammatory, and antioxidant properties. EEB has also been found to modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain perception and mood regulation. EEB has also been found to exhibit herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of EEB is its broad range of potential applications in various fields. EEB is also relatively easy to synthesize and purify. However, one of the limitations of EEB is its potential toxicity, which requires careful handling and storage. EEB also requires further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of EEB. One potential direction is to further investigate its potential use as an analgesic and anti-inflammatory agent. Another direction is to study its potential use in the treatment of Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of EEB and its potential side effects. Finally, EEB's potential use in the synthesis of polymers and other materials should be further explored.

Synthesis Methods

The synthesis of EEB involves the reaction of 2-ethyl-6-methylaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure EEB. The yield of EEB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

EEB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, EEB has shown promising results as an analgesic and anti-inflammatory agent. EEB has also been studied for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, EEB has been found to exhibit herbicidal and insecticidal properties. EEB has also been studied for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

2-ethyl-N-(2-ethyl-6-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-11(4)9-8-10-13(14)7-3/h8-10,12H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYABYUIXKGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-ethyl-6-methylphenyl)butanamide

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